molecular formula C18H18N2O7S B1586278 8-Quinolinol hemisulfate CAS No. 207386-91-2

8-Quinolinol hemisulfate

Cat. No. B1586278
CAS RN: 207386-91-2
M. Wt: 406.4 g/mol
InChI Key: BNCXJZDIJIVJJO-UHFFFAOYSA-N
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Description

8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate, is a monoprotic bidentate chelating agent . It exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .


Synthesis Analysis

8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . It dissolves in water at a concentration of 100 mg/ml to form a clear to slightly hazy, yellow to yellow-orange colored solution .


Molecular Structure Analysis

The empirical formula of 8-Quinolinol hemisulfate is C18H14N2O2 · H2SO4 . Its molecular weight is 388.39 . The SMILES string representation is OS(O)(=O)=O.Oc1cccc2cccnc12.Oc3cccc4cccnc34 .


Chemical Reactions Analysis

8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . A solid-state reaction between zinc hydroxide and 8-quinolinol [8-HQ] has been studied .


Physical And Chemical Properties Analysis

8-Quinolinol hemisulfate is a crystalline substance with a light yellow color . Its empirical formula is C9H7NO · ½H2SO4 and it has a molecular weight of 388.39 .

Scientific Research Applications

Antifungal Agent

8-Quinolinol hemisulfate: exhibits antifungal properties, making it valuable in the study of fungal biology and the development of antifungal treatments. It operates by interfering with DNA synthesis and inhibiting specific enzymes within fungal cells .

Metal Chelation

The compound is a known chelator of metals, forming stable complexes with various metal ions. This property is utilized in the purification and analysis of metals, as well as in research into metalloproteins and metal-induced toxicity .

Proteasome Inhibition

Research has shown that 8-Quinolinol hemisulfate can be used to prepare compounds like Cu[8-OHQ]2, which display proteasome-inhibitory activity. This is significant in the study of proteasome function and its role in diseases such as cancer .

Plant Cell Culture

In plant sciences, 8-Quinolinol hemisulfate is suitable for plant cell culture applications. It helps in the study of plant cell growth, differentiation, and response to external stimuli .

Analytical Chemistry

Due to its chelating properties, 8-Quinolinol hemisulfate is also used as an analytical reagent. It aids in the detection and quantification of metal ions in various samples, contributing to the field of analytical chemistry .

Biochemical Research

The compound’s ability to bind with metals and affect enzymes makes it a useful tool in biochemical research. It is used to study enzyme mechanisms, inhibition, and to explore the role of metal ions in biological systems .

Mechanism of Action

Target of Action

The primary target of 8-Quinolinol Hemisulfate is the DNA synthesis process in cells . It interferes with the enzymes involved in this process, thereby inhibiting DNA synthesis .

Mode of Action

8-Quinolinol Hemisulfate interacts with its targets by inhibiting the enzymes that are crucial for DNA synthesis . This interaction results in the disruption of DNA synthesis, which can lead to cell death, especially in rapidly dividing cells such as cancer cells .

Biochemical Pathways

8-Quinolinol Hemisulfate affects the DNA synthesis pathway . By inhibiting the enzymes involved in this pathway, it disrupts the normal functioning of the cells. The downstream effects of this disruption can include cell cycle arrest, apoptosis, and ultimately cell death .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 8-Quinolinol Hemisulfate’s action primarily involve the disruption of DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cells that are rapidly dividing . In the context of cancer treatment, this can result in the death of cancer cells and a reduction in tumor size .

Action Environment

The action, efficacy, and stability of 8-Quinolinol Hemisulfate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other substances, such as proteins or other drugs, could potentially interact with 8-Quinolinol Hemisulfate and alter its effectiveness

Safety and Hazards

8-Quinolinol hemisulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may damage fertility or the unborn child .

Future Directions

8-Quinolinol hemisulfate has potential applications in the field of anticancer drug development. For instance, tris (8-quinolinolato)gallium (iii) (KP46), a gallium-based anticancer chemotherapeutic, has shown promising tolerability and evidence of clinical activity in renal cell carcinoma .

properties

IUPAC Name

quinolin-8-ol;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXJZDIJIVJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369105
Record name 8-Quinolinol hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinol hemisulfate

CAS RN

207386-91-2
Record name 8-Quinolinol hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline sulfate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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